4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Description
4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid is a fluorinated benzoic acid derivative featuring a tert-butoxycarbonylamino (Boc-protected amino) group and a 1,1-difluoroethyl substituent at the 4-position of the aromatic ring. The Boc group [(2-methylpropan-2-yl)oxycarbonylamino] is a widely used protecting group in organic synthesis, enhancing stability during reactions involving amines.
Properties
IUPAC Name |
4-[1,1-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-8-14(15,16)10-6-4-9(5-7-10)11(18)19/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGCXOCTSHTJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the difluoroethyl intermediate: This step involves the reaction of a suitable precursor with a fluorinating agent to introduce the difluoroethyl group.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Coupling with benzoic acid: The final step involves the coupling of the intermediate with benzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid involves its interaction with specific molecular targets. The difluoroethyl group and the tert-butyl carbamate group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic Acid
- Source : Thermo Scientific™ ()
- Structure: Features a chlorine substituent at the 2-position and a Boc-protected amino group at the 4-position of benzoic acid.
- Key Differences: The target compound replaces the 2-chloro substituent with a 1,1-difluoroethyl group. Fluorine’s higher electronegativity compared to chlorine increases the electron-withdrawing effect, likely reducing the benzoic acid’s pKa further (estimated pKa ~3.5 vs. ~2.8 for the chloro analog).
- Applications : The chloro analog is listed in pesticide chemical glossaries (e.g., cyclanilide derivatives), suggesting agrochemical applications, whereas the fluorinated target may prioritize pharmaceutical use .
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Source : Safety Data Sheet ()
- Structure: An aliphatic pentanoic acid with a Boc-protected amino group at the 2-position and a hydroxyl group at the 5-position.
- Key Differences: The benzoic acid core (aromatic) in the target compound contrasts with the aliphatic pentanoic acid chain, leading to higher lipophilicity in the former. The hydroxyl group in the pentanoic acid derivative enhances hydrogen bonding and aqueous solubility, whereas the target’s fluorinated aromatic system favors lipid membrane permeability.
- Applications : Aliphatic analogs like this are intermediates in peptide synthesis, while the target’s aromatic fluorination suggests roles in drug design .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorination Effects: The 1,1-difluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, a critical factor in drug design. Fluorine’s inductive effect also strengthens acidity, improving bioavailability .
- Boc Group Utility: The tert-butoxycarbonylamino group in all three compounds serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. Its bulkiness, however, may limit solubility in aqueous systems .
- Structural-Activity Relationships: Aromatic systems (e.g., benzoic acid) favor target binding in enzyme inhibitors, whereas aliphatic chains (e.g., pentanoic acid) are more flexible but less specific. Chlorine in the 2-position () enhances electrophilic reactivity, useful in agrochemicals, while fluorine’s bioisosteric properties are preferred in pharmaceuticals.
Biological Activity
4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H18F2N2O3
- Molecular Weight : 304.30 g/mol
- CAS Number : 2757084-71-0
The presence of difluoromethyl and carbamate groups in its structure suggests potential interactions with various biological targets.
Enzyme Inhibition
Research indicates that benzoic acid derivatives, including compounds similar to this compound, may inhibit key enzymes involved in cellular processes. For instance, studies have shown that certain benzoic acid derivatives can inhibit neurolysin and angiotensin-converting enzyme (ACE), which are critical in regulating blood pressure and neuropeptide metabolism .
Modulation of Protein Degradation Pathways
The compound may enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and have implications in aging and various diseases .
Cytotoxicity Studies
A detailed evaluation of cytotoxicity was performed using human foreskin fibroblasts and several cancer cell lines (Hep-G2 and A2058). The findings indicated that the compound exhibited low cytotoxicity at concentrations up to 10 μg/mL, suggesting a favorable safety profile for further therapeutic exploration .
Case Studies
Case Study 1: Antiproliferative Effects
In vitro studies demonstrated that derivatives of benzoic acid could exhibit antiproliferative effects against cancer cell lines. For example, compounds similar to this compound showed significant inhibition of cell growth in Hep-G2 cells, with an inhibition rate of approximately 5% at lower concentrations .
Case Study 2: Neuroprotective Effects
Research has suggested that certain benzoic acid derivatives may also possess neuroprotective properties by modulating neuroinflammation and oxidative stress pathways. This is particularly relevant for neurodegenerative diseases where these mechanisms play a crucial role .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
